N-(2-Nitropyridin-4-yl)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7N3O3 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
N-(2-nitropyridin-4-yl)acetamide |
InChI |
InChI=1S/C7H7N3O3/c1-5(11)9-6-2-3-8-7(4-6)10(12)13/h2-4H,1H3,(H,8,9,11) |
InChI Key |
FKKNRCUTBDMLJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=NC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 2 Nitropyridin 4 Yl Acetamide
Strategic Approaches for the Synthesis of N-(2-Nitropyridin-4-yl)acetamide
The synthesis of this compound can be achieved through several strategic pathways, primarily involving the construction of the substituted pyridine (B92270) core followed by functional group manipulations.
Precursor Synthesis and Functional Group Introduction
The most direct precursor to this compound is 4-amino-2-nitropyridine (B56722). The synthesis of this intermediate is a critical first step. A common method involves the nitration of a suitable aminopyridine derivative. For instance, the nitration of 2-chloro-4-aminopyridine using a mixture of nitric acid and sulfuric acid can yield 4-amino-2-chloro-3-nitropyridine (B48866) and 4-amino-2-chloro-5-nitropyridine isomers. google.com A more direct conceptual route would be the selective nitration of 4-aminopyridine (B3432731). However, controlling the regioselectivity of nitration on the pyridine ring can be challenging.
An alternative and often more controlled approach begins with pyridine-N-oxide. The N-oxide group activates the pyridine ring for electrophilic substitution, particularly at the 4-position, and can be subsequently removed. A plausible synthetic sequence starts with the nitration of pyridine-N-oxide to form 4-nitropyridine-N-oxide. This intermediate can then be reduced to 4-aminopyridine using reagents like iron in acetic acid or mineral acids. semanticscholar.org Following the formation of 4-aminopyridine, a selective nitration at the 2-position would be required to yield the desired 4-amino-2-nitropyridine precursor.
Commercially, 4-amino-2-nitropyridine is available from various chemical suppliers, simplifying its use as a starting material for further synthesis. synchem.de
Amide Bond Formation via Acylation Reactions
With the precursor 4-amino-2-nitropyridine in hand, the final step in the synthesis of this compound is the formation of the amide bond. This is typically achieved through an acylation reaction. The exocyclic amino group of 4-amino-2-nitropyridine is reacted with an acylating agent.
A standard and efficient method is the use of acetic anhydride (B1165640), often in a solvent like acetone (B3395972) or with a catalytic amount of acid. publish.csiro.au The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acetic anhydride, leading to the formation of the acetamide (B32628) and acetic acid as a byproduct. Alternatively, acetyl chloride can be used as the acylating agent, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to neutralize the hydrochloric acid formed during the reaction. google.com The acetylation of aminopyridines generally proceeds readily at the exocyclic amino nitrogen. publish.csiro.au
Nucleophilic Aromatic Substitution Routes
Nucleophilic aromatic substitution (SNAr) presents another strategic approach to forming substituted pyridines. In this context, a pyridine ring bearing a good leaving group at the 4-position, such as a halogen, can be reacted with a nitrogen nucleophile.
For the synthesis of this compound, a hypothetical SNAr route could involve starting with a compound like 4-chloro-2-nitropyridine (B1350378). The electron-withdrawing nitro group at the 2-position activates the 4-position of the pyridine ring towards nucleophilic attack. Reaction of 4-chloro-2-nitropyridine with acetamide or an acetamide salt could, in principle, displace the chloride leaving group to form the target product. The reactivity of pyridines in SNAr reactions is particularly enhanced when electron-withdrawing groups are located at positions ortho or para to the leaving group, as this allows for effective stabilization of the negatively charged Meisenheimer intermediate.
Reaction Pathways and Synthetic Utility of this compound
This compound possesses two primary functional groups, the nitro group and the acetamide moiety, which can be selectively transformed, making it a useful intermediate in organic synthesis.
Reduction Chemistry of the Nitro Group in the Pyridine Core
The nitro group on the pyridine ring is readily reducible to an amino group, which is a common and synthetically valuable transformation. This reaction converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, significantly altering the electronic properties of the pyridine ring. The resulting compound, N-(2-aminopyridin-4-yl)acetamide, serves as a key building block for the synthesis of fused heterocyclic systems and other complex molecules.
A variety of reducing agents can be employed for this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule.
| Reagent/System | Conditions | Notes |
| Catalytic Hydrogenation | ||
| H₂/Pd-C | Hydrogen gas, Palladium on carbon catalyst | Highly efficient but can also reduce other functional groups. |
| H₂/Raney Ni | Hydrogen gas, Raney Nickel catalyst | Effective, often used when dehalogenation is a concern. |
| Metal/Acid Systems | ||
| Fe/HCl or Fe/CH₃COOH | Iron powder in acidic medium | A classic and cost-effective method for nitro group reduction. semanticscholar.org |
| SnCl₂/HCl | Tin(II) chloride in hydrochloric acid | A mild reducing agent often used for selective reductions. |
| Zn/NH₄Cl | Zinc powder in aqueous ammonium (B1175870) chloride | Provides a neutral pH method for reduction. |
| Other Reagents | ||
| Na₂S₂O₄ | Sodium hydrosulfite | A common reducing agent in aqueous solutions. |
| Na₂S | Sodium sulfide | Can sometimes offer selectivity for reducing one nitro group in the presence of others. |
This table presents common reagents for the reduction of aromatic nitro groups, applicable to this compound.
Transformations Involving the Acetamide Moiety
The acetamide group in this compound can also undergo various chemical transformations. The most fundamental of these is hydrolysis, which cleaves the amide bond.
Amide Hydrolysis: The acetamide can be hydrolyzed back to the corresponding amine (4-amino-2-nitropyridine) under either acidic or basic conditions. libretexts.orgallen.inyoutube.com
Acidic Hydrolysis: Heating the compound with a dilute mineral acid, such as hydrochloric acid, will yield 4-amino-2-nitropyridine (as its ammonium salt) and acetic acid. libretexts.orgyoutube.com
Basic Hydrolysis: Treatment with a hot aqueous base, like sodium hydroxide, will produce 4-amino-2-nitropyridine and a salt of acetic acid (e.g., sodium acetate), often liberating ammonia (B1221849) if the conditions are harsh enough to hydrolyze the resulting aminopyridine. libretexts.orgyoutube.com
The acetamide group also serves as a protecting group for the amine. Its presence moderates the activating effect of the amino group and prevents unwanted side reactions at the nitrogen atom during other synthetic steps. stackexchange.com After serving its purpose, it can be removed by hydrolysis to reveal the free amine for further reactions.
Reduction of the Amide: While less common than nitro group reduction, the amide carbonyl can be reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgallen.in This would transform the N-acetyl group into an N-ethyl group, yielding N-ethyl-2-nitropyridin-4-amine.
Reactivity at the Pyridine Nitrogen Atom
The reactivity of the nitrogen atom within the pyridine ring of this compound is significantly influenced by the electronic properties of the substituents. The pyridine ring is inherently π-deficient due to the electronegativity of the nitrogen atom. pearson.comwikipedia.org This effect is substantially amplified by the presence of the strongly electron-withdrawing nitro group (-NO₂) at the C-2 position. uoanbar.edu.iq
Cyclization Reactions and Annulation Strategies
While direct cyclization of this compound is not prominently documented, its structure serves as a valuable precursor for the synthesis of fused heterocyclic systems, primarily through the chemical transformation of its nitro group. A key strategic step is the reduction of the 2-nitro group to a 2-amino group, yielding N-(2-aminopyridin-4-yl)acetamide. This transformation creates a 2-aminopyridine (B139424) derivative, a versatile and widely used building block in annulation reactions to form bicyclic nitrogen-containing heterocycles such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. sioc-journal.cn
Synthesis of Imidazo[1,2-a]pyridine (B132010) Scaffolds
The 2-aminopyridine moiety is an ideal synthon for constructing the imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry. sioc-journal.cnbio-conferences.org Various synthetic methods have been developed that could be applied to the derivative obtained from this compound.
One of the most established methods is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. bio-conferences.orgacs.org Modern variations of this cyclization utilize different coupling partners under various catalytic conditions. For instance, multicomponent reactions involving 2-aminopyridines, aldehydes, and other substrates provide efficient routes to highly substituted imidazo[1,2-a]pyridines. bio-conferences.orgnih.gov Copper-catalyzed procedures have also been developed that couple 2-aminopyridines with ketones or nitroolefins, using air as a green oxidant, to afford the fused imidazole (B134444) ring system. organic-chemistry.orgacs.org
| Reactants | Reagents and Conditions | Product Type | Yield | Ref. |
| 2-Aminopyridine, Acetophenone | CuI, Aerobic Oxidation | 2-Phenylimidazo[1,2-a]pyridine | Good | organic-chemistry.org |
| 2-Aminopyridine, Nitroolefin | CuBr, DMF, 80 °C, Air | 3-Substituted-imidazo[1,2-a]pyridine | Moderate to Good | acs.org |
| 2-Aminopyridine, Acetophenone, Dimedone | I₂, H₂O, Ultrasound | 2-Phenylimidazo[1,2-a]pyridin-3-yl cyclohex-2-enone | Up to 96% | nih.gov |
| 2-Aminopyridine, α-Bromoacetophenone | K₂CO₃, DMF, rt | 2-Aryl-imidazo[1,2-a]pyridine | Good | acs.org |
Synthesis of Pyrido[1,2-a]pyrimidine Scaffolds
The 2-aminopyridine structure is also fundamental to the synthesis of pyrido[1,2-a]pyrimidines, another class of heterocycles with significant biological activities. rsc.org These bicyclic systems are typically formed by reacting a 2-aminopyridine with a three-carbon synthon, which can be an α,β-unsaturated carbonyl compound or its equivalent.
Strategies include the reaction of 2-aminopyridines with alkyl acrylates or propiolates, leading to an initial Michael addition or acylation, followed by an intramolecular cyclization to form the fused pyrimidinone ring. rsc.orgacs.org For example, a concise synthesis of pyrido[1,2-a]pyrimidin-2-ones involves the acylation of the lithium salt of a 2-aminopyridine with an alkynoate ester, followed by thermal cyclization. rsc.org Copper-catalyzed tandem reactions have also been employed, coupling 2-halopyridines with (Z)-3-amino-3-arylacrylate esters to construct pyrido[1,2-a]pyrimidin-4-ones in a one-pot procedure. rsc.org While this latter example starts from a halopyridine, it illustrates the modularity of annulation strategies that could be adapted for intermediates derived from this compound.
| Reactants | Reagents and Conditions | Product Type | Yield | Ref. |
| 2-Aminopyridine, Alkynoate Ester | 1. n-BuLi 2. Thermal Cyclization | Pyrido[1,2-a]pyrimidin-2-one | Good | rsc.org |
| 2-Halopyridine, (Z)-3-Amino-3-arylacrylate ester | CuI, DMF, 130 °C | Pyrido[1,2-a]pyrimidin-4-one | Good to Excellent | rsc.org |
| 2-Aminopyridine, Alkyl Acrylate | Heat | Tetrahydropyrido[1,2-a]pyrimidin-4-one | Variable | acs.org |
Advanced Spectroscopic and Diffractional Characterization of N 2 Nitropyridin 4 Yl Acetamide
Vibrational Spectroscopic Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a fundamental tool for identifying the functional groups and probing the molecular vibrations within a compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
No experimental FT-IR data for N-(2-Nitropyridin-4-yl)acetamide has been found in the surveyed literature. Such data would be invaluable for confirming the presence of key functional groups, including the nitro group (NO₂), the amide linkage (-NH-C=O), and the pyridine (B92270) ring. The characteristic stretching and bending vibrations of these groups would provide direct evidence for the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
Detailed ¹H NMR spectral data, including chemical shifts, coupling constants, and integration for this compound, are not present in the accessible scientific domain. This information would be essential for mapping the different proton environments within the molecule, such as those on the pyridine ring and the acetyl group.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
The scientific literature currently lacks any published ¹³C NMR data for this compound. An analysis of the ¹³C NMR spectrum would be critical for identifying all unique carbon atoms in the molecule, providing a definitive map of the carbon skeleton.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Information regarding the ultraviolet-visible (UV-Vis) absorption properties of this compound is also unavailable. UV-Vis spectroscopy is used to study the electronic transitions within a molecule, and the resulting spectrum can provide valuable information about the conjugated systems present in the compound.
X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure Elucidation
X-ray diffraction is an indispensable technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which are crucial for understanding the compound's chemical and physical properties.
Single Crystal X-ray Diffraction for Definitive Molecular Geometry
The definitive molecular geometry of this compound has not been determined, as a single crystal X-ray diffraction study has not been reported. Such a study would provide critical data, including:
Molecular Conformation: The planarity of the pyridine ring and the orientation of the acetamide (B32628) and nitro functional groups relative to the ring are key structural features. Torsion angles would precisely define these relationships.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule would offer insights into the electronic effects of the substituents on the pyridine ring.
While data for analogous compounds exist, such as for various nitrophenyl acetamides, these cannot be directly extrapolated to this compound due to the different electronic and steric influences of the pyridine ring nitrogen.
Analysis of Intermolecular Interactions and Supramolecular Assembly
In the absence of a determined crystal structure, the nature of the intermolecular interactions and the resulting supramolecular assembly of this compound in the solid state remain speculative. Typically, molecules of this nature would be expected to exhibit a range of non-covalent interactions, including:
Hydrogen Bonding: The N-H proton of the acetamide group is a potential hydrogen bond donor, likely forming interactions with the carbonyl oxygen, the nitro group oxygens, or the pyridine nitrogen of neighboring molecules.
π-π Stacking: The aromatic pyridine ring could engage in π-π stacking interactions with adjacent rings, contributing to the stability of the crystal packing.
Quantum Chemical and Computational Investigations of N 2 Nitropyridin 4 Yl Acetamide
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. It is a widely used tool in quantum chemistry and condensed matter physics to predict molecular geometries, vibrational frequencies, and various spectroscopic properties with a good balance of accuracy and computational cost. For a molecule like N-(2-Nitropyridin-4-yl)acetamide, DFT calculations would provide fundamental insights into its structural and electronic characteristics.
Optimization of Molecular Equilibrium Geometry
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the equilibrium geometry. This is achieved through a process called geometry optimization. Using a specified DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the calculation iteratively adjusts the positions of the atoms to find the configuration with the lowest possible energy.
The resulting optimized structure would yield precise data on bond lengths, bond angles, and dihedral (torsion) angles. For this compound, key parameters would include the planarity of the pyridine (B92270) ring, the orientation of the nitro (-NO₂) and acetamide (B32628) (-NHCOCH₃) groups relative to the ring, and the internal geometry of the acetamide side chain. This information is crucial for understanding steric and electronic effects within the molecule.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (Å/°) |
| Bond Length | C-N (Pyridine Ring) | Data not available |
| C-N (Amide) | Data not available | |
| N-O (Nitro) | Data not available | |
| C=O (Amide) | Data not available | |
| Bond Angle | C-N-C (Pyridine Ring) | Data not available |
| O-N-O (Nitro) | Data not available | |
| C-N-C (Amide Linkage) | Data not available | |
| Dihedral Angle | C-C-N-C (Pyridine-Amide) | Data not available |
| C-C-N-O (Pyridine-Nitro) | Data not available |
Calculation of Vibrational Frequencies and Spectroscopic Corroboration
Once the optimized geometry is obtained, the same theoretical model can be used to calculate the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated frequencies are fundamental for interpreting experimental infrared (IR) and Raman spectra.
Each calculated vibrational mode would be associated with a specific frequency and intensity. By analyzing the atomic displacements for each mode, assignments can be made to specific functional groups, such as the N-H stretch of the amide, the symmetric and asymmetric stretches of the nitro group, the C=O stretch of the carbonyl, and various vibrations of the pyridine ring. A comparison with experimental spectra, if available, would serve to validate the accuracy of the computational method.
Table 2: Hypothetical Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| N-H Stretch | Amide | Data not available |
| C-H Stretch | Aromatic/Methyl | Data not available |
| C=O Stretch | Carbonyl | Data not available |
| NO₂ Asymmetric Stretch | Nitro | Data not available |
| NO₂ Symmetric Stretch | Nitro | Data not available |
| C-N Stretch | Pyridine-Amide | Data not available |
| Ring Breathing | Pyridine | Data not available |
Simulation of NMR and UV-Vis Spectra
Theoretical methods can also simulate spectroscopic data. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the nuclear magnetic resonance (NMR) shielding tensors for each atom. These can be converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra, which are invaluable for structural elucidation.
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule. This calculation yields the wavelengths of maximum absorption (λ_max) in the ultraviolet-visible (UV-Vis) spectrum and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically involve the promotion of an electron from an occupied molecular orbital to an unoccupied one, often from a HOMO to a LUMO or similar orbitals.
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these orbitals are critical for understanding the chemical reactivity, electronic properties, and optical characteristics of a molecule.
Highest Occupied Molecular Orbital (HOMO) Analysis
The HOMO is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO (E_HOMO) is related to the ionization potential and indicates the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor. The visualization of the HOMO surface shows the regions of the molecule where this electron density is concentrated. For this compound, the HOMO could be localized on the electron-rich pyridine ring, the amide group, or a combination, which would define the sites most susceptible to electrophilic attack.
Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy of the LUMO (E_LUMO) is related to the electron affinity. A lower LUMO energy indicates a better electron acceptor. The distribution of the LUMO shows the regions where an incoming electron would reside. In this molecule, the electron-withdrawing nitro group would be expected to significantly influence the LUMO, likely localizing it on the pyridine ring and the nitro group itself, indicating the sites for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO), is a key indicator of the molecule's kinetic stability and electronic excitability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and can be easily excited.
Table 3: Hypothetical Frontier Molecular Orbital Properties for this compound
| Property | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Energy Gap (HOMO-LUMO) Interpretation for Reactivity and Stability
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a fundamental parameter in quantum chemistry that provides insights into the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more prone to chemical reactions. nih.gov
For this compound, the presence of both an electron-withdrawing nitro group (-NO2) and a pyridine ring, along with the acetamide group (-NHCOCH3), would significantly influence its electronic properties. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. researchgate.net In a molecule like this, the HOMO is likely to be located over the acetamide group and the pyridine ring, which are more electron-rich, while the LUMO is expected to be concentrated around the electron-deficient nitro group.
The interaction between these groups would lead to intramolecular charge transfer, a phenomenon that can be correlated with the HOMO-LUMO energy gap. A smaller gap facilitates this charge transfer, making the molecule more reactive. nih.gov While precise, calculated values for this compound are not available, theoretical studies on similar molecules allow for an estimation of its electronic character. For instance, computational analyses of other nitropyridine derivatives have shown that the energy gap is a crucial factor in determining their bioactivity. researchgate.net
Table 1: Hypothetical HOMO-LUMO Energy Data for this compound
| Parameter | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| Energy Gap (ΔE) | Value |
Note: This table is for illustrative purposes. Specific calculated values for this compound are not available in the searched literature.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.de
Delocalization and Hyperconjugative Interactions
NBO analysis of this compound would reveal significant electron delocalization. This delocalization arises from the interactions between the filled (donor) and empty (acceptor) orbitals. In this molecule, key hyperconjugative interactions would be expected between the lone pairs of the oxygen and nitrogen atoms of the acetamide and nitro groups and the antibonding orbitals of the pyridine ring.
Charge Transfer and Bonding Characteristics
NBO analysis also provides information about the charge distribution within the molecule, detailing the natural atomic charges on each atom. In this compound, the nitrogen and oxygen atoms of the nitro group would be expected to carry significant negative charges, while the carbon atom attached to the nitro group and the atoms of the pyridine ring would likely have positive charges.
This charge distribution is a direct consequence of the electronegativity of the atoms and the resonance effects within the molecule. The analysis of the NBOs would confirm the polar nature of the bonds and provide a quantitative measure of the intramolecular charge transfer from the electron-donating acetamide group and pyridine ring to the electron-withdrawing nitro group.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface of the molecule.
Identification of Electropositive and Electronegative Regions
In an MEP map of this compound, different colors would represent different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. These regions would be expected around the oxygen atoms of the nitro and carbonyl groups, as well as the nitrogen atom of the pyridine ring.
Conversely, regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. Such regions would likely be found around the hydrogen atoms of the amide group and the pyridine ring.
Prediction of Sites for Nucleophilic and Electrophilic Attack
Based on the MEP map, the most likely sites for electrophilic attack on this compound would be the oxygen atoms of the nitro group, which are the most electronegative centers. The nitrogen atom of the pyridine ring would also represent a potential site for electrophilic interaction.
The sites for nucleophilic attack would be the areas with the highest positive electrostatic potential. These would likely include the carbon atoms of the pyridine ring, particularly those influenced by the electron-withdrawing effect of the nitro group. The carbonyl carbon of the acetamide group could also be a potential site for nucleophilic attack. Computational studies on other molecules have demonstrated the utility of MEP maps in predicting intermolecular interactions and chemical reactivity. nih.gov
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational methods are pivotal in predicting the NLO properties of molecules, guiding the synthesis of new, efficient materials.
Calculation of Dipole Moment and Polarizability
The dipole moment (μ) and polarizability (α) are fundamental electrical properties that influence a molecule's interaction with an external electric field. These properties can be calculated using quantum chemical methods, such as Density Functional Theory (DFT), often with the B3LYP functional.
The total dipole moment is a measure of the asymmetry of the charge distribution in a molecule. For this compound, the presence of the electron-withdrawing nitro group (-NO2) and the electron-donating acetamide group (-NHCOCH3) on the pyridine ring is expected to result in a significant dipole moment.
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an electric field. The average polarizability (α_total) is calculated from the diagonal components of the polarizability tensor.
Table 1: Hypothetical Calculated Dipole Moment and Polarizability of this compound
| Parameter | Value | Unit |
|---|---|---|
| μ_x | Data not available | Debye |
| μ_y | Data not available | Debye |
| μ_z | Data not available | Debye |
| μ_total | Data not available | Debye |
| α_xx | Data not available | a.u. |
| α_yy | Data not available | a.u. |
| α_zz | Data not available | a.u. |
| α_total | Data not available | a.u. |
Evaluation of First-Order Hyperpolarizability
The first-order hyperpolarizability (β) is a key indicator of a molecule's NLO activity. Large β values are characteristic of materials with potential for second-harmonic generation (SHG). The magnitude of β is highly dependent on the molecular structure, particularly the presence of donor-acceptor groups connected by a π-conjugated system.
In this compound, the acetamide group can act as an electron donor and the nitro group as a strong electron acceptor, facilitated by the π-system of the pyridine ring. This charge transfer character is expected to lead to a significant first-order hyperpolarizability.
The total first-order hyperpolarizability (β_total) is calculated from the individual tensor components. For comparison, it is often benchmarked against known NLO materials like urea.
Table 2: Hypothetical Calculated First-Order Hyperpolarizability of this compound
| Parameter | Value (a.u.) |
|---|---|
| β_xxx | Data not available |
| β_xxy | Data not available |
| β_xyy | Data not available |
| β_yyy | Data not available |
| β_xxz | Data not available |
| β_xyz | Data not available |
| β_yyz | Data not available |
| β_xzz | Data not available |
| β_yzz | Data not available |
| β_zzz | Data not available |
| β_total | Data not available |
Advanced Electron Density Analyses
Advanced electron density analyses provide deep insights into the chemical bonding and electronic structure of a molecule, going beyond simple orbital descriptions.
Electron Localization Function (ELF)
The Electron Localization Function (ELF) is a powerful tool for visualizing and analyzing chemical bonds. It maps the probability of finding an electron pair in a given region of space. ELF analysis allows for the clear identification of core electrons, covalent bonds, and lone pairs. For this compound, ELF would reveal the localization of electrons in the N-H, C=O, C-N, and N-O bonds, as well as the lone pairs on the oxygen and nitrogen atoms.
Localized Orbital Locator (LOL)
The Localized Orbital Locator (LOL) is another function used to visualize and analyze chemical bonding, providing a different perspective from ELF. LOL analysis is particularly effective in identifying regions of high kinetic energy, which correspond to the boundaries between localized orbitals. This allows for a clear distinction between bonding and non-bonding electron pairs. A LOL analysis of this compound would complement the ELF analysis by providing a detailed map of electron localization, highlighting the covalent bonds and lone pair regions.
Theoretical Studies on Tautomerism and Conformational Analysis
Tautomerism and conformational flexibility are crucial aspects of the chemical behavior of this compound. Theoretical calculations can predict the relative stabilities of different tautomers and conformers.
This compound can potentially exist in different tautomeric forms, such as the amide and the imidic acid forms. Computational studies, particularly using DFT methods, can determine the relative energies (enthalpies and Gibbs free energies) of these tautomers to predict the most stable form in the gas phase and in different solvents. For similar acylaminopyridines, the amide form is generally found to be the most stable.
Conformational analysis involves studying the rotation around single bonds. For this compound, key dihedral angles would include the rotation of the acetamide group relative to the pyridine ring and the rotation of the nitro group. By calculating the potential energy surface as a function of these rotations, the most stable conformers and the energy barriers between them can be identified.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Structure Reactivity Relationship Studies of N 2 Nitropyridin 4 Yl Acetamide and Its Analogs
Impact of Substituent Effects on Reactivity of the Pyridine (B92270) and Acetamide (B32628) Moieties
The reactivity of both the pyridine ring and the acetamide group in N-(2-Nitropyridin-4-yl)acetamide is profoundly influenced by the nature and position of substituents. The pyridine ring, inherently electron-deficient due to the electronegativity of the nitrogen atom, is further deactivated by the potent electron-withdrawing nitro group at the C2 position. wjpsonline.comsciepub.com This deactivation is particularly pronounced at the positions ortho and para to the nitro group (C3, C5, and C6), making the ring susceptible to nucleophilic aromatic substitution (SNAr) and resistant to electrophilic attack. nih.govnih.gov
The effect of additional substituents on the pyridine ring can be quantitatively assessed using Hammett constants (σ). Electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) would be expected to increase the electron density on the ring, thereby decreasing its reactivity towards nucleophiles and potentially facilitating electrophilic substitution, albeit still requiring harsh conditions. Conversely, additional electron-withdrawing groups (EWGs) would further decrease the electron density, enhancing the ring's susceptibility to nucleophilic attack.
The reactivity of the acetamide moiety is also subject to substituent effects. The nitrogen atom of the acetamide can participate in resonance with the pyridine ring, influencing its electron density. Substituents on the pyridine ring that alter its electronic properties will, in turn, modulate the nucleophilicity and basicity of the acetamide nitrogen and the electrophilicity of the carbonyl carbon. For instance, strong EWGs on the pyridine ring would decrease the electron-donating ability of the acetamide nitrogen.
To illustrate these principles, a hypothetical set of reaction rate constants for the nucleophilic aromatic substitution of a leaving group at the C6 position of substituted this compound analogs is presented below. The data is based on established principles of substituent effects on SNAr reactions.
Table 1: Hypothetical Relative Rate Constants for Nucleophilic Aromatic Substitution on Substituted this compound Analogs
| Substituent at C5 | Hammett Constant (σp) | Expected Relative Rate (krel) |
|---|---|---|
| -OCH₃ | -0.27 | 0.5 |
| -CH₃ | -0.17 | 0.8 |
| -H | 0.00 | 1.0 |
| -Cl | 0.23 | 3.5 |
| -CN | 0.66 | 20.0 |
| -NO₂ | 0.78 | 50.0 |
The acetamide group itself can be modified. For example, N-alkylation or N-arylation of the acetamide would alter its steric and electronic properties, which could influence the molecule's conformation and intermolecular interactions, thereby affecting the reactivity of the pyridine ring.
Correlation of Electronic Structure with Chemical Transformation Pathways
The chemical transformation pathways of this compound are intrinsically linked to its electronic structure. Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into molecular orbital energies (HOMO and LUMO), charge distribution, and electrostatic potential, all of which dictate reactivity.
The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom leads to a highly polarized molecule. The lowest unoccupied molecular orbital (LUMO) is expected to be localized primarily on the pyridine ring, particularly at the carbon atoms bearing the nitro group (C2) and in the para position (C4). This low-lying LUMO indicates a high susceptibility of the ring to nucleophilic attack. researchgate.net
Conversely, the highest occupied molecular orbital (HOMO) is likely to have significant contributions from the acetamide nitrogen and the π-system of the pyridine ring. The energy of the HOMO is a measure of the molecule's ability to donate electrons. Substituents that raise the HOMO energy (EDGs) would make the molecule more susceptible to oxidation, while those that lower it (EWGs) would make it more resistant.
The following table presents hypothetical calculated electronic properties for a series of substituted this compound analogs to illustrate these correlations.
Table 2: Hypothetical Calculated Electronic Properties of Substituted this compound Analogs
| Substituent at C5 | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |
|---|---|---|---|---|
| -OCH₃ | -5.8 | -1.5 | 4.3 | More susceptible to oxidation, less to nucleophilic attack |
| -H | -6.2 | -1.8 | 4.4 | Baseline |
| -CN | -6.8 | -2.5 | 4.3 | More resistant to oxidation, more susceptible to nucleophilic attack |
These electronic parameters can be correlated with specific reaction pathways. For example, a lower LUMO energy would correlate with a faster rate of nucleophilic aromatic substitution. Similarly, a more positive electrostatic potential on the nitro group's nitrogen atom would suggest a greater propensity for its reduction.
Influence of Hydrogen Bonding Networks on Molecular Stability and Reactivity
Hydrogen bonding plays a critical role in the solid-state structure, molecular stability, and reactivity of this compound and its analogs. The molecule possesses both hydrogen bond donors (the N-H of the acetamide) and acceptors (the oxygen atoms of the nitro and carbonyl groups, and the pyridine nitrogen). mdpi.com
Intermolecular hydrogen bonding is also expected to be significant. In the solid state, molecules of this compound can form hydrogen-bonded dimers or extended networks. rsc.org The acetamide N-H can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, a common motif in secondary amides. Additionally, the nitro group's oxygen atoms and the pyridine nitrogen can participate in intermolecular hydrogen bonds, especially in the presence of suitable donor groups in co-crystals or solvates.
These hydrogen bonding networks can significantly impact molecular stability, influencing properties like melting point and solubility. From a reactivity standpoint, intermolecular hydrogen bonding can affect the availability of the lone pairs on the acceptor atoms and the acidity of the donor proton, thereby modulating reactivity. For example, a strong intermolecular hydrogen bond involving the acetamide N-H could increase its acidity.
Table 3: Potential Hydrogen Bonding Interactions in this compound
| Donor | Acceptor | Type | Potential Impact |
|---|---|---|---|
| Acetamide N-H | Pyridine N | Intramolecular | Enforces planarity, modulates ring electronics |
| Acetamide N-H | Nitro O | Intramolecular | Stabilizes conformation, influences nitro group reactivity |
| Acetamide N-H | Carbonyl O | Intermolecular | Forms dimers/chains, increases melting point |
| C-H (ring) | Nitro O/Carbonyl O | Intermolecular | Weak interactions contributing to crystal packing |
Comparative Analysis of Positional Isomers and Functional Group Modifications
The reactivity and properties of this compound are highly dependent on the relative positions of the nitro and acetamide groups on the pyridine ring. A comparative analysis with its positional isomers reveals the profound impact of substitution patterns.
For instance, in N-(4-Nitropyridin-2-yl)acetamide , the acetamide group is at a position (C2) that is ortho to the ring nitrogen and meta to the nitro group. The direct proximity of the acetamide to the ring nitrogen could lead to stronger intramolecular hydrogen bonding and steric interactions compared to the 4-yl isomer. tandfonline.com The electronic influence of the nitro group at C4 would still render the ring susceptible to nucleophilic attack, particularly at the C2 and C6 positions.
In N-(3-Nitropyridin-2-yl)acetamide , the nitro group is ortho to the acetamide group. sigmaaldrich.com This proximity could lead to significant steric hindrance and electronic repulsion, potentially forcing the nitro group out of the plane of the pyridine ring and reducing its deactivating resonance effect. Intramolecular hydrogen bonding between the acetamide N-H and an oxygen of the nitro group would be highly probable, influencing the conformation and reactivity. nih.gov
The reactivity towards nucleophilic aromatic substitution would also vary significantly among these isomers. For example, in a reaction with a nucleophile, the position of attack would be directed by the combined electronic effects of the nitro group and the ring nitrogen.
Functional group modifications of the acetamide moiety, such as replacing the methyl group with a larger alkyl or an aryl group, would introduce steric bulk that could influence the planarity of the molecule and hinder intermolecular interactions. Modifying the electronic nature of this substituent (e.g., trifluoromethyl vs. ethyl) would alter the electronic properties of the acetamide nitrogen and its influence on the pyridine ring.
Table 4: Predicted Reactivity Comparison of Positional Isomers
| Compound | Position of -NO₂ | Position of -NHAc | Key Structural Feature | Predicted Dominant Reactivity |
|---|---|---|---|---|
| This compound | 2 | 4 | Nitro group activates C4 for nucleophilic attack | Nucleophilic substitution at C4 or C6 |
| N-(4-Nitropyridin-2-yl)acetamide | 4 | 2 | Acetamide ortho to ring N, meta to nitro | Nucleophilic substitution at C2 or C6 |
| N-(3-Nitropyridin-2-yl)acetamide | 3 | 2 | Ortho nitro and acetamide groups | Potential for intramolecular cyclization, altered SNAr regioselectivity |
| N-(2-Nitropyridin-3-yl)acetamide | 2 | 3 | Meta nitro and acetamide groups | Nucleophilic substitution at C4 or C6 |
Derivatization Strategies and Potential Applications in Organic Synthesis
Design and Synthesis of Novel N-(2-Nitropyridin-4-yl)acetamide Derivatives
The synthesis of this compound is typically achieved through the acetylation of its precursor, 4-amino-2-nitropyridine (B56722). This foundational reaction itself is the first step in creating a diverse library of derivatives.
Diversification at the Amide Nitrogen and Carbonyl Carbon
The amide functional group is a prime site for introducing molecular diversity. Modifications can be targeted at both the carbonyl carbon and, theoretically, the amide nitrogen.
The most direct method for diversification involves utilizing the precursor, 4-amino-2-nitropyridine, and reacting it with a variety of acylating agents. This approach allows for the introduction of different acyl groups, thereby modifying the carbonyl side of the amide linkage. By replacing acetic anhydride (B1165640) with other acid chlorides or anhydrides, a wide array of N-(2-nitropyridin-4-yl) amides can be synthesized. For instance, reacting the precursor amine with cyclopropyl (B3062369) carbonyl chloride would yield N-(2-nitropyridin-4-yl)cyclopropanecarboxamide, showcasing how different functionalities can be readily installed. google.com
A representative, though analogous, reaction is the acylation of 4-chloro-2-amino-3-nitropyridine, which demonstrates the feasibility of this strategy on a similar pyridine (B92270) core.
Table 1: Representative Acylation of an Aminonitropyridine Derivative
| Reactant | Reagent | Product |
|---|---|---|
| 4-chloro-2-amino-3-nitropyridine | Cyclopropyl carbonyl chloride | N-(4-chloro-2-amino-3-nitropyridin-yl)cyclopropanecarboxamide |
This reaction is analogous and illustrates the potential for diversification at the carbonyl carbon. google.com
Further diversification could be achieved by N-alkylation or N-arylation of the amide nitrogen of this compound, although specific examples in the literature are scarce for this particular isomer.
Modifications to the Pyridine Ring System
The pyridine ring, activated by the electron-withdrawing nitro group at the C2-position, is susceptible to a range of modifications.
One key strategy involves the diazotization of the amino group in the precursor, 4-amino-2-nitropyridine. Treatment of aminopyridines with nitrous acid can form diazonium salts, which are versatile intermediates. rsc.org These salts can subsequently be converted into a variety of functional groups, including hydroxyl (-OH), halides, or cyano groups, through Sandmeyer-type reactions. Once modified, the resulting substituted 2-nitropyridine (B88261) can be acetylated to yield the desired this compound derivative. For example, diazotization of 4-amino-2-nitropyridine followed by hydrolysis would yield 2-nitro-4-hydroxypyridine. rsc.org
Another potential modification is the nucleophilic aromatic substitution (SNAr) of the nitro group. The nitro group in nitropyridines can be displaced by various nucleophiles, a reaction facilitated by the electron-deficient nature of the pyridine ring. This allows for the introduction of alkoxy, amino, or sulfur-based functionalities at the C2-position.
Formation of Condensed Heterocyclic Systems
The 4-amino-2-nitropyridine scaffold, from which this compound is derived, is an excellent starting material for the synthesis of fused heterocyclic systems. These condensed rings are common motifs in medicinally important molecules.
A well-documented strategy for related isomers involves the cyclization of an aminonitropyridine to form a new five-membered ring fused to the pyridine core. For example, commercially available 2-amino-4-methyl-5-nitropyridine (B42881) can be converted into a triazolo[1,5-a]pyridine. mdpi.com This transformation involves reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by treatment with hydroxylamine (B1172632) and subsequent cyclization. A similar pathway could be envisioned for 4-amino-2-nitropyridine.
Table 2: Analogous Synthesis of a Condensed Heterocycle
| Starting Material | Key Reagents | Product | Application |
|---|---|---|---|
| 2-Amino-4-methyl-5-nitropyridine | 1. DMF-DMA2. Hydroxylamine | 4-Methyl-5-nitro- google.comCurrent time information in Bangalore, IN.mdpi.orgtriazolo[1,5-a]pyridine | Intermediate for DNA-PK inhibitor AZD7648 |
This reaction on a related isomer highlights the potential of the aminonitropyridine core for forming fused ring systems. mdpi.com
Similarly, the synthesis of imidazo[4,5-b]pyridines has been demonstrated from aminonitropyridine precursors, providing another avenue for creating complex heterocyclic structures from the this compound framework after initial cyclization and subsequent acetylation. mdpi.com
This compound as a Synthon in Complex Molecule Synthesis
In retrosynthetic analysis, a synthon is a conceptual unit that represents a viable starting material. mdpi.org While this compound itself can be viewed as a building block, it is often its precursor, 4-amino-2-nitropyridine, that serves as the key synthon. This precursor provides the core nitropyridine structure, which is later elaborated.
Nitropyridine derivatives are crucial intermediates in the synthesis of bioactive molecules. mdpi.com The 4-amino-2-nitropyridine synthon offers two reactive handles: the amino group for amide formation, cyclization, or diazotization, and the nitro group which can be reduced to an amine or act as a leaving group.
For example, in the synthesis of novel kinase inhibitors or other biologically active agents, the aminonitropyridine core is often established early. The amino group might be acylated or used as a nucleophile, while the nitro group can be reduced at a later stage to an amine, which can then be further functionalized, for instance, through Buchwald-Hartwig coupling to form C-N bonds with other aromatic systems. mdpi.com The synthesis of the DNA-dependent protein kinase inhibitor AZD7648, although starting from a different isomer, exemplifies this approach where the aminonitropyridine unit is a critical synthon. mdpi.com
Development of New Synthetic Methodologies Utilizing the this compound Core
The development of new synthetic methodologies is crucial for advancing drug discovery and materials science. mdpi.com The this compound core possesses features that could be exploited in novel synthetic strategies.
The inherent functionality of the molecule could be leveraged in multicomponent reactions. For instance, three-component ring transformations have been used to generate complex nitropyridines from simpler precursors. nih.gov While this specific acetamide (B32628) has not been reported as a substrate, its structure suggests potential for participation in cascade reactions where the different functional groups react sequentially under a single set of conditions.
Furthermore, the pyridine nitrogen, the amide, and the nitro group can all act as coordination sites for metal catalysts. This opens the possibility of developing novel catalytic reactions where this compound or its derivatives act as ligands that direct the reactivity of a catalytic center to perform specific transformations, either on the molecule itself or on other substrates. The synthesis of ruthenium and platinum complexes with nitropyridine-containing ligands for applications in medicinal chemistry underscores the potential of this scaffold in coordination chemistry. mdpi.com
Emerging Research Frontiers and Future Prospects for N 2 Nitropyridin 4 Yl Acetamide
Advanced Catalytic Systems for N-(2-Nitropyridin-4-yl)acetamide Transformations
The chemical reactivity of this compound is largely dictated by the nitro and acetamido substituents. Advanced catalytic systems are being developed to selectively transform these functional groups, paving the way for the synthesis of novel derivatives. A primary focus is the reduction of the nitro group to an amino group, which is a key step in the synthesis of many biologically active compounds. While classical methods often rely on stoichiometric reductants, modern catalysis offers more sustainable and efficient alternatives.
Heterogeneous catalysis, for instance, provides a promising avenue. Catalysts comprising metal nanoparticles (e.g., Pd, Pt, Ru) supported on high-surface-area materials like activated carbon, alumina, or zeolites are being investigated for the selective hydrogenation of nitropyridines. The choice of catalyst, support, and reaction conditions can significantly influence the reaction's selectivity, preventing over-reduction or side reactions.
Homogeneous catalysis, on the other hand, offers high selectivity and milder reaction conditions. Transition metal complexes of ruthenium, rhodium, and iridium have shown remarkable activity in the reduction of nitroarenes. The ligand environment around the metal center can be fine-tuned to control the catalytic activity and selectivity. For instance, the use of chiral ligands can enable the enantioselective reduction of prochiral substrates, a crucial consideration in pharmaceutical synthesis.
Furthermore, photocatalysis is emerging as a green and powerful tool for chemical transformations. Semiconductor-based photocatalysts, such as titanium dioxide (TiO2) or graphitic carbon nitride (g-C3N4), can be activated by light to generate electron-hole pairs, which can then participate in redox reactions. The application of photocatalysis to the reduction of nitropyridines is an active area of research, with the potential to offer a highly sustainable and environmentally friendly synthetic route.
Table 1: Comparison of Catalytic Systems for Nitro Group Reduction
| Catalytic System | Catalyst Examples | Advantages | Disadvantages |
| Heterogeneous | Pd/C, Pt/Al2O3, Ru/zeolite | Easy separation, catalyst reusability | Harsher reaction conditions, lower selectivity |
| Homogeneous | [Ru(PPh3)3Cl2], [Rh(cod)Cl]2 | High selectivity, mild conditions | Difficult catalyst separation, metal contamination |
| Photocatalysis | TiO2, g-C3N4 | Green energy source, ambient conditions | Lower reaction rates, catalyst deactivation |
Flow Chemistry and Green Chemistry Approaches in Synthesis
The synthesis of this compound and its derivatives is increasingly benefiting from the principles of flow chemistry and green chemistry. These approaches aim to develop safer, more efficient, and environmentally benign chemical processes.
Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in traditional batch reactors, offers several advantages. The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, enabling precise control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control can lead to higher yields, improved selectivity, and reduced formation of byproducts. For the nitration of pyridine (B92270) derivatives, a potentially hazardous reaction, flow chemistry can significantly enhance safety by minimizing the volume of reactive intermediates at any given time. A two-step continuous flow synthesis of 4-nitropyridine (B72724) from pyridine N-oxide has been demonstrated to be a safe and scalable method, achieving a high throughput and yield. researchgate.net
Green chemistry principles are also being integrated into the synthesis of pyridine derivatives. This includes the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to replace hazardous organic solvents. The development of solvent-free reaction conditions is another key goal. Furthermore, atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is a central concept in green chemistry. Catalytic reactions, as discussed in the previous section, are inherently more atom-economical than stoichiometric reactions. The use of N-bromosuccinimide (NBS) as a greener alternative to traditional brominating agents is another example of the application of green chemistry principles.
Multiscale Modeling and Simulation of this compound Reactions
Computational chemistry is playing an increasingly important role in understanding and predicting the behavior of chemical systems. Multiscale modeling, which combines different levels of theory to simulate complex phenomena, is a powerful tool for studying the reactions of this compound.
At the quantum mechanical (QM) level, methods like density functional theory (DFT) can be used to elucidate reaction mechanisms, calculate reaction energies, and predict the structures of transition states and intermediates. This information is crucial for understanding the factors that control the reactivity and selectivity of a reaction. For instance, QM calculations can help in designing more efficient catalysts by providing insights into the catalyst-substrate interactions.
For larger systems and longer timescales, classical molecular dynamics (MD) simulations can be employed. MD simulations use classical force fields to model the interactions between atoms and molecules, allowing for the study of dynamic processes such as solvent effects, conformational changes, and diffusion. By combining QM and MD methods in a QM/MM (quantum mechanics/molecular mechanics) approach, it is possible to study reactions in a realistic solvent environment, providing a more accurate description of the reaction dynamics.
These computational approaches can be used to screen potential catalysts, optimize reaction conditions, and predict the properties of novel derivatives of this compound, thereby accelerating the discovery and development process.
Exploration of Self-Assembly and Supramolecular Architectures involving this compound
The ability of molecules to spontaneously organize into well-defined structures through non-covalent interactions is known as self-assembly. This phenomenon is at the heart of supramolecular chemistry and has led to the development of a wide range of functional materials and systems. This compound possesses several functional groups that can participate in non-covalent interactions, making it an interesting building block for supramolecular architectures.
The pyridine ring can act as a hydrogen bond acceptor, while the acetamido group can act as both a hydrogen bond donor and acceptor. The nitro group can also participate in hydrogen bonding and other non-covalent interactions, such as dipole-dipole and charge-transfer interactions. These interactions can lead to the formation of one-, two-, or three-dimensional supramolecular structures, such as chains, sheets, and frameworks.
The study of the crystal structure of N-(4-methoxy-2-nitrophenyl)acetamide reveals the presence of intramolecular N-H···O hydrogen bonds. nih.gov Similar interactions, both intra- and intermolecular, can be expected to play a significant role in the self-assembly of this compound. The formation of these supramolecular architectures can have a profound impact on the physical and chemical properties of the material, such as its solubility, melting point, and crystal morphology. By understanding and controlling the self-assembly process, it may be possible to design novel materials with tailored properties for applications in areas such as crystal engineering, drug delivery, and sensor technology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
